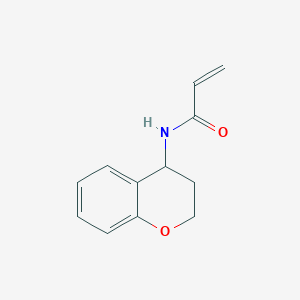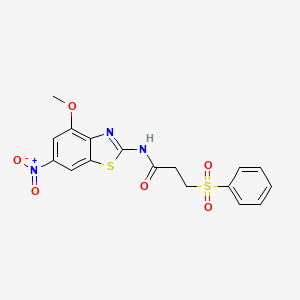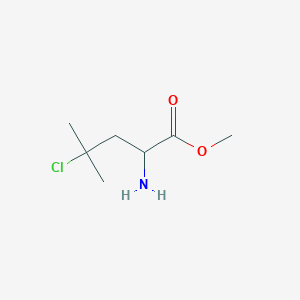![molecular formula C15H13N3O3 B2422892 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide CAS No. 2034323-40-3](/img/structure/B2422892.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused furo-pyridine ring system, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound is of interest due to its unique structural properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the furo[2,3-c]pyridine core, followed by functionalization to introduce the oxo group and the ethyl linker. The final step involves the coupling of the picolinamide moiety.
Preparation of Furo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Functionalization: Introduction of the oxo group can be done via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Coupling Reaction: The ethyl linker can be introduced through alkylation reactions, and the final coupling with picolinamide can be achieved using amide bond formation techniques, such as using carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-c]pyridine Derivatives: These compounds share the same core structure and may have similar biological activities.
Picolinamide Derivatives: Compounds with the picolinamide moiety may exhibit similar pharmacological properties.
Uniqueness
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide is unique due to its specific combination of the furo-pyridine core with the picolinamide moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-14(12-3-1-2-6-16-12)17-7-9-18-8-4-11-5-10-21-13(11)15(18)20/h1-6,8,10H,7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPTZQCRDAEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2422811.png)

![N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422813.png)
![2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2422815.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422817.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]piperazine](/img/structure/B2422820.png)
![ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2422821.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2422825.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2422827.png)
![(Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2422828.png)
![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid](/img/structure/B2422831.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2422832.png)
